4-amino-3-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
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Overview
Description
The compound “4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The molecule also has a fluorophenyl group, a methylsulfanyl group, and an amino group .
Synthesis Analysis
While specific synthesis methods for “4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one” were not found, related compounds have been synthesized. For example, new derivatives were obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes .Scientific Research Applications
Synthetic Methodologies
Microwave-Assisted Synthesis : Research demonstrates the utility of microwave-assisted synthetic techniques for creating derivatives of 1,2,4-triazin-5-one, showcasing an efficient and regioselective approach. These methodologies facilitate the rapid synthesis of complex molecules with potential biological activities, underlining the versatility of 1,2,4-triazin-5-one derivatives in chemical synthesis (Moreno-Fuquen et al., 2019).
Cyclization Reactions : The compound has been used as a key intermediate in cyclization reactions, leading to the formation of novel fluorine-containing thiadiazolotriazinones. These compounds were evaluated for their antibacterial activities, showcasing the compound's role in generating biologically active molecules (Holla, Bhat, & Shetty, 2003).
Biological Activities
Antimicrobial Activities : Several studies have synthesized new derivatives of 1,2,4-triazin-5-one to evaluate their antimicrobial properties. These derivatives have shown promising activity against various bacterial and fungal strains, highlighting the compound's potential as a backbone for developing new antimicrobial agents (Bektaş et al., 2007).
Larvicidal and Antimicrobial Properties : Novel triazinone derivatives synthesized from 4-amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one have been evaluated for their antimicrobial and larvicidal activities, demonstrating the compound's role in environmental and public health applications (Kumara et al., 2015).
Enzymatic Effects : The synthesis of α-amino acids bearing 1,2,4-triazinone and steroidal moieties from the compound has shown significant enzymatic effects, particularly as cellobiase agents against certain fungi. This indicates its potential in biotechnological applications and as a tool for studying enzyme inhibition (Bakhotmah, 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Biochemical Pathways
Similar compounds have been known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown significant biological activity against various cell lines .
Properties
IUPAC Name |
4-amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c11-8-3-1-7(2-4-8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCDLNJGIHCVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CC(=O)N2N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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